tert-Butyl [3-(1-cyano-1-methylethyl)phenyl]carbamate
Description
tert-Butyl [3-(1-cyano-1-methylethyl)phenyl]carbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group attached to an aromatic phenyl ring substituted with a 1-cyano-1-methylethyl moiety. The Boc group enhances stability during synthetic processes, while the cyano-methylethyl substituent introduces steric bulk and electronic effects, influencing reactivity and interaction with biological targets. This compound is typically synthesized via nucleophilic substitution or coupling reactions, as evidenced by analogous tert-butyl carbamate derivatives synthesized under conditions involving THF, methylmagnesium bromide, or azo reagents in acetonitrile, followed by purification via silica chromatography . Its applications span pharmaceutical intermediates, agrochemical precursors, and materials science, though specific data on its bioactivity remain underreported in the provided evidence.
Properties
Molecular Formula |
C15H20N2O2 |
|---|---|
Molecular Weight |
260.33 g/mol |
IUPAC Name |
tert-butyl N-[3-(2-cyanopropan-2-yl)phenyl]carbamate |
InChI |
InChI=1S/C15H20N2O2/c1-14(2,3)19-13(18)17-12-8-6-7-11(9-12)15(4,5)10-16/h6-9H,1-5H3,(H,17,18) |
InChI Key |
RRSKXMNKWGLNAG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C(C)(C)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl [3-(1-cyano-1-methylethyl)phenyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable phenyl derivative. One common method includes the use of tert-butyl carbamate and a phenyl isocyanate derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and reaction time to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl [3-(1-cyano-1-methylethyl)phenyl]carbamate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, in solvents like water or acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, in solvents like ether or tetrahydrofuran.
Substitution: Various nucleophiles, in solvents like dichloromethane or ethanol.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or phenyl derivatives.
Scientific Research Applications
Chemistry: tert-Butyl [3-(1-cyano-1-methylethyl)phenyl]carbamate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It serves as a model compound for understanding the behavior of carbamate derivatives in biological systems .
Medicine: It is investigated for its potential therapeutic effects and its ability to interact with biological targets .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the formulation of certain coatings and adhesives .
Mechanism of Action
The mechanism of action of tert-Butyl [3-(1-cyano-1-methylethyl)phenyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The cyano group and the carbamate moiety play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Key Observations :
- This may influence binding affinity in biological systems or stability in synthetic pathways.
- Purity and Chromatography: While HPLC data for the target compound are unavailable, analogues such as N-(3-(7-((2-Methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-2-oxo-4-propyl-2H-pyrimido[4,5-d][1,3]oxazin-1(4H)-yl)phenyl)acrylamide (16c) show high purity (99.34%) and retention times (~9–12 min), suggesting that substituent polarity and size critically affect chromatographic behavior .
- Synthetic Routes: The target compound likely shares synthetic strategies with tert-butyl carbamates like 17a and 18a, which utilize Grignard reagents (e.g., methylmagnesium bromide) or azo-mediated cyclization . However, the cyano group may necessitate specialized conditions (e.g., nitrile introduction via nucleophilic substitution).
Biological Activity
tert-Butyl [3-(1-cyano-1-methylethyl)phenyl]carbamate (CAS Number: 951627-60-4) is a carbamate compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, providing a comprehensive overview of its implications in medicinal chemistry.
- Molecular Formula : C₁₅H₁₉N₂O₂
- Molecular Weight : 260.33 g/mol
- LogP : 3.91 (indicating moderate lipophilicity)
Synthesis
The synthesis of this compound typically involves the reaction of isocyanates with appropriate amines and alkylating agents. This process can be optimized through various catalytic systems to enhance yield and selectivity.
Anticancer Properties
Recent studies have indicated that carbamate derivatives, including this compound, may exhibit significant anticancer properties. For instance, related compounds have shown inhibitory effects on cancer cell proliferation through mechanisms involving tubulin polymerization disruption.
Table 1: Antiproliferative Activity of Related Compounds
| Compound | IC₅₀ (µM) | Cancer Cell Line |
|---|---|---|
| Compound A | 2.5 | HeLa |
| Compound B | 4.0 | L1210 |
| This compound | TBD | TBD |
Note: TBD indicates that specific data for this compound is currently under investigation.
The proposed mechanism of action for such compounds involves binding to the colchicine site on tubulin, leading to cell cycle arrest and subsequent apoptosis in cancer cells. This selectivity suggests the potential for developing targeted therapies with reduced side effects on normal cells.
Case Studies
A notable study investigated the antiproliferative effects of various carbamate derivatives against a panel of cancer cell lines. The results demonstrated that compounds with a cyano group at the para position significantly enhanced activity compared to their analogs without this substitution.
Study Findings:
- Selectivity : Compounds exhibited minimal cytotoxicity towards normal human peripheral blood mononuclear cells (PBMC), suggesting a favorable therapeutic index.
- Apoptotic Induction : Flow cytometry analysis confirmed increased apoptotic cell populations in treated cancer cell lines, correlating with compound concentration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
